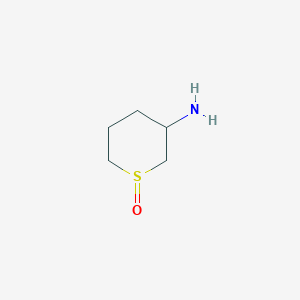
3-(Azetidin-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)quinoline is a compound that combines the structural features of azetidine and quinoline. Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom at position 1, while azetidine is a saturated four-membered ring containing one nitrogen atom. The fusion of these two structures results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)quinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Azetidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitubercular activities.
Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)quinoline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial enoyl ACP-reductase, an enzyme involved in fatty acid biosynthesis.
Anticancer Activity: It interferes with DNA synthesis and promotes the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Vergleich Mit ähnlichen Verbindungen
- 3-(Substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one
- 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
Comparison: 3-(Azetidin-3-yl)quinoline is unique due to its combined azetidine and quinoline structures, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced antimicrobial and antitubercular activities .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-12-9(3-1)5-10(8-14-12)11-6-13-7-11/h1-5,8,11,13H,6-7H2 |
InChI-Schlüssel |
MIFRBMVSSKKNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



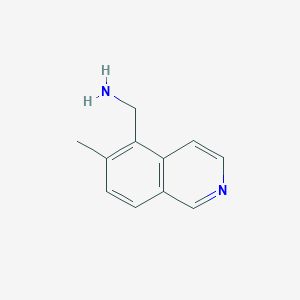
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
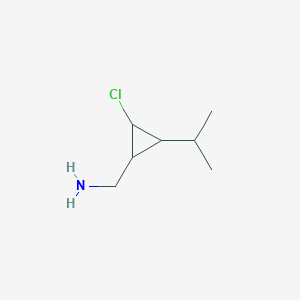
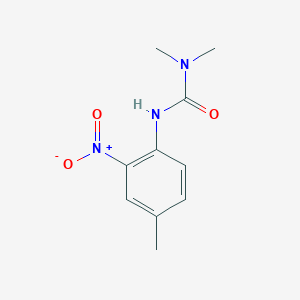
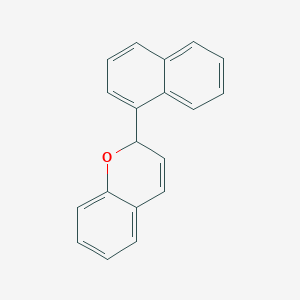
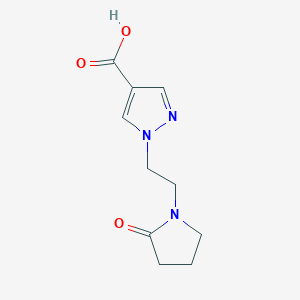
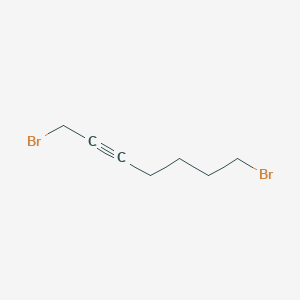
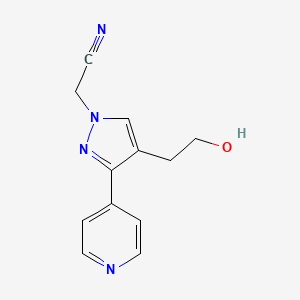
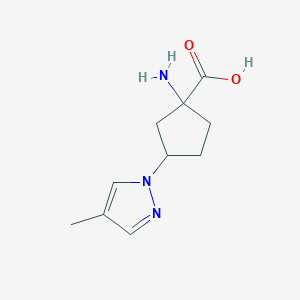

![Rel-tert-butyl (3aS,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13341325.png)

